molecular formula C10H16N4OS2 B5782857 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide

Cat. No.: B5782857
M. Wt: 272.4 g/mol
InChI Key: PMGABMZHRIXEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked acetamide group and a cyclohexyl moiety. The 5-amino group on the thiadiazole ring enhances hydrogen-bonding capabilities, while the cyclohexyl substituent may improve lipophilicity and pharmacokinetic properties .

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS2/c11-9-13-14-10(17-9)16-6-8(15)12-7-4-2-1-3-5-7/h7H,1-6H2,(H2,11,13)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGABMZHRIXEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide typically involves multiple steps. One common method includes the following steps :

    Formation of 5-amino-1,3,4-thiadiazole-2-thiol: This is achieved by reacting hydrazinecarbothioamide with carbon disulfide.

    Acylation: The 5-amino-1,3,4-thiadiazole-2-thiol is then acylated with 2-chloroacetyl chloride to form 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide.

    Cyclohexylation: Finally, the acetamide derivative is reacted with cyclohexylamine to yield this compound.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole moiety undergoes nucleophilic substitution at the sulfur-containing positions. For example:

  • Reaction with Alkyl Halides :
    The sulfur atom in the thiadiazole ring reacts with alkyl halides (e.g., methyl iodide) in basic media to form thioether derivatives.

    Conditions : K₂CO₃, DMF, 60°C, 6–8 hours .
    Product : 2-((5-Amino-3-(methylthio)-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide.

Acylation of the Amino Group

The primary amine (-NH₂) at position 5 of the thiadiazole ring reacts with acylating agents:

  • Reaction with Acetic Anhydride :
    Forms a stable acetylated derivative.

    Conditions : Acetic anhydride, pyridine, room temperature, 2 hours .
    Product : 2-((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide.

    Yield : ~85% (reported for analogous compounds) .

Coordination with Metal Ions

The sulfur and nitrogen atoms facilitate coordination with transition metals, forming stable complexes:

Metal Ion Stoichiometry Geometry Application
Cr(III)1:2 (M:L)OctahedralAntimicrobial agents
Ni(II)1:1 (M:L)Square planarCatalysis

Characterization : FT-IR shifts in ν(N–H) from 3,320 cm⁻¹ to 3,150–3,080 cm⁻¹ confirm metal-ligand bonding .

Condensation Reactions

The amino group participates in Schiff base formation with aldehydes:

  • Reaction with Benzaldehyde :
    Produces imine derivatives under mild conditions.

    Conditions : Ethanol, reflux, 4 hours .
    Product : 2-((5-(Benzylideneamino)-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide.

    Yield : ~78% (similar derivatives) .

Oxidation of Thioether Linkage

The thioether (-S-) bridge oxidizes to sulfoxide or sulfone groups:

Oxidizing Agent Product Conditions
H₂O₂ (30%)Sulfoxide derivativeRT, 2 hours
KMnO₄ (acidic)Sulfone derivative0–5°C, 1 hour

Impact : Oxidation modifies electronic properties, enhancing interactions with biological targets.

Cyclization Reactions

Under acidic or alkaline conditions, the compound undergoes cyclization to form fused heterocycles:

  • In HCl/EtOH : Forms a triazole-thiadiazole hybrid .

  • In NaOH/EtOH : Produces thiadiazolo[3,2-b]-1,2,4-triazoles .

Mechanism : Depends on protonation state of the amino group and thioether mobility .

Interaction with Biological Targets

The compound inhibits bacterial enzymes via:

  • Hydrogen bonding between the acetamide carbonyl and enzyme active sites .

  • π-Stacking interactions of the thiadiazole ring with aromatic residues.

Example : MIC values of 15.63–250 µg/mL against Staphylococcus aureus for related thiadiazole-acetamide hybrids .

Stability Under Physiological Conditions

Hydrolysis : The acetamide group hydrolyzes slowly in PBS (pH 7.4, 37°C) with a half-life of ~24 hours .
Thermal Stability : Decomposes at 220–225°C without melting, confirmed by TGA .

Scientific Research Applications

The compound exhibits various biological activities, primarily attributed to its ability to inhibit urease enzymes. Urease is crucial for the metabolism of urea in numerous organisms, including pathogenic bacteria such as Helicobacter pylori, which is associated with gastric ulcers and cancer. By inhibiting urease activity, 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide reduces ammonia production, which can mitigate the effects of infections caused by these bacteria .

Table 1: Biological Activities of this compound

Activity TypeDescription
AntimicrobialInhibits growth of H. pylori and other pathogens .
AnticancerExhibits cytostatic properties against cancer cell lines .
Anti-inflammatoryPotential to reduce inflammation through urease inhibition .

Biochemical Pathways Affected

  • Urea Cycle : Inhibition leads to reduced conversion of urea to ammonia and carbon dioxide.
  • Cellular Metabolism : Changes in ammonia levels affect cellular pH and metabolic processes .

Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

Antimicrobial Therapy

The compound has shown effectiveness against various bacterial strains and could be developed into a treatment for infections caused by urease-producing bacteria. Its ability to inhibit H. pylori makes it a candidate for gastric infection therapies .

Cancer Treatment

Research indicates that derivatives of thiadiazole compounds exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. The specific mechanisms include inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Agents

By modulating urease activity and subsequently affecting ammonia levels in tissues, this compound may serve as an anti-inflammatory agent in conditions where inflammation is exacerbated by microbial infections or metabolic dysregulation .

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin .
  • Cytotoxic Effects : Research on related thiadiazole compounds showed promising results in inhibiting proliferation in human leukemia cell lines (K562), suggesting potential for developing new anticancer therapies .
  • Urease Inhibition Studies : Experimental data indicate that this compound effectively inhibits urease activity in vitro, leading to reduced ammonia production in cultures infected with H. pylori .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

The following table summarizes structurally related compounds, their substituents, and key physicochemical properties:

Compound Name/ID Substituents on Thiadiazole/Amide Melting Point (°C) Yield (%) Biological Activity/Notes Reference
Target Compound N-Cyclohexyl, 5-amino-thio Not reported Not reported Potential urease/antifungal activity inferred from analogs
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamides (7a–l) Varied aryl groups (e.g., 4-Cl, 4-F) 135–170 68–88 Urease inhibition (IC50: 0.12–18.2 µM)
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-ethylphenoxy)acetamide 5-Methyl, phenoxy-ethyl Not reported Not reported Structural analog with uncharacterized bioactivity
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) Benzylthio, methoxyphenoxy 135–136 85 NMR-characterized; no bioactivity reported
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(4-chlorophenyl)ethan-1-one (3g) 4-Chlorophenyl ketone 179–180 69 Anticandidal activity via ergosterol inhibition
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) Dual thiadiazole, p-tolylamino Not reported Not reported Anticancer (IC50: 0.034–0.084 mmol/L vs. A549/MCF-7)

Key Observations :

  • Substituent Effects on Bioactivity : Aryl groups (e.g., 4-chlorophenyl in 3g) enhance antifungal activity, while bulky cyclohexyl groups (as in the target compound) may optimize membrane permeability .
  • Thioether vs. Ether Linkages : Thioether-linked analogs (e.g., 5m) often exhibit higher metabolic stability compared to ether-linked derivatives .
Enzyme Inhibition
  • Urease Inhibition : The N-arylacetamide series (7a–l) demonstrated potent urease inhibition, with IC50 values as low as 0.12 µM (7d, 4-fluorophenyl derivative). The target compound’s cyclohexyl group may mimic aryl hydrophobicity, suggesting comparable activity .
  • Aromatase Inhibition : Compound 4y, a dual thiadiazole derivative, showed aromatase inhibition (IC50: 0.062 mmol/L), highlighting the scaffold’s versatility in targeting enzymes .
Antimicrobial Activity
  • Antifungal Action : Analogs like 3g inhibited Candida spp. by disrupting ergosterol biosynthesis, a mechanism likely shared by the target compound due to structural similarities .
  • Antibacterial Potential: Thiadiazole-thioacetamide hybrids (e.g., 5a–j) displayed broad-spectrum activity against Gram-positive bacteria, though data for the cyclohexyl variant is lacking .

Biological Activity

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide is a derivative of 1,3,4-thiadiazole, a class of compounds recognized for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.

Chemical Structure

The compound can be structurally represented as follows:

C10H14N4S2\text{C}_{10}\text{H}_{14}\text{N}_{4}\text{S}_{2}

where the core structure includes a thiadiazole ring and a cyclohexylacetamide moiety.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. In particular, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Studies and Findings

  • MTT Assay Results : In vitro studies employing the MTT assay demonstrated significant cytotoxicity against human cancer cell lines such as U87 (glioblastoma) and HeLa (cervical cancer). The compound exhibited an IC50 value comparable to established anticancer agents, indicating its potential efficacy in cancer treatment .
  • Mechanism of Action : The mechanism underlying its anticancer activity appears to involve apoptosis induction and inhibition of the JAK/STAT signaling pathway. This was evidenced by increased caspase-3 activity and altered expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins in treated cells .
  • Structure-Activity Relationship (SAR) : The presence of the thiadiazole moiety is crucial for enhancing the compound's biological activity. Variations in substituents on the thiadiazole ring significantly influence cytotoxic efficacy, suggesting that further modifications could optimize therapeutic outcomes .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity.

Research Findings

  • Broad Spectrum Efficacy : Studies have reported that thiadiazole derivatives exhibit antimicrobial effects against various bacterial strains. The compound's ability to inhibit urease enzymes suggests a potential mechanism for disrupting bacterial survival by affecting their acid-neutralizing capabilities .
  • Comparison with Standard Antibiotics : When tested alongside conventional antibiotics, the compound demonstrated synergistic effects, enhancing the overall antimicrobial efficacy against resistant strains .

Table 1: Biological Activity Summary

Activity TypeCell Line/PathogenIC50 Value (µM)Mechanism of Action
AnticancerU87 (Glioblastoma)0.03Apoptosis induction via JAK/STAT pathway
AnticancerHeLa (Cervical Cancer)Not specifiedCaspase activation
AntimicrobialVarious BacteriaNot specifiedUrease inhibition

Q & A

Q. Basic Characterization Workflow :

  • Elemental analysis : Confirms stoichiometry (e.g., C, H, N, S content).
  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., δ 7.34 ppm for -NH₂ in DMSO-d₆) and carbon backbone.
    • IR : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
  • Mass spectrometry (EI-MS) : Determines molecular ion peaks (e.g., m/z 191 [M+1] for intermediates) .

How can computational methods like free energy perturbation (FEP) optimize brain penetration in derivatives?

Advanced Optimization Strategy :
FEP simulations guide structural modifications to enhance blood-brain barrier (BBB) permeability. For example, replacing the cyclohexyl group with a cyclohexylmethyl moiety improves lipophilicity and BBB penetration. FEP calculates relative binding free energies between derivatives and lipid bilayers, prioritizing substituents with favorable permeability profiles. This is coupled with in silico BBB prediction tools (e.g., PAMPA-BBB) .

What experimental protocols are used to evaluate anticancer or antimicrobial activity?

Q. Methodological Framework :

  • Anticancer activity : MTT assay against cell lines (e.g., MCF-7, A549), with IC₅₀ values calculated using nonlinear regression. Selectivity is assessed via non-cancer NIH3T3 cells .
  • Antimycobacterial activity : Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentration (MIC) determination .

How do structural modifications influence biological activity in SAR studies?

Q. Advanced SAR Insights :

  • Thiadiazole core : Essential for hydrogen bonding with target proteins (e.g., NMDA receptors).
  • Substituents :
    • Cyclohexyl group : Enhances lipophilicity and BBB penetration .
    • Electron-withdrawing groups (e.g., -NO₂ at position 4 of aryl rings): Improve diuretic activity, while bulky groups (e.g., -Br) reduce potency .
  • Thioether linkage : Critical for maintaining conformational flexibility .

What computational tools are used to predict binding modes and selectivity?

Q. Advanced Computational Workflow :

  • Molecular docking : Screens derivatives against target receptors (e.g., NMDA receptors) using software like AutoDock Vina.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Pharmacophore modeling : Identifies essential features (e.g., hydrogen bond donors) for activity .

How should researchers address contradictions in reported IC₅₀ values across studies?

Q. Data Reconciliation Approach :

  • Assay standardization : Validate protocols (e.g., consistent cell passage numbers, incubation times).
  • Control compounds : Include reference drugs (e.g., cisplatin) for cross-study comparison.
  • Statistical rigor : Report IC₅₀ values with standard deviations (e.g., 0.084 ± 0.020 mmol L⁻¹) and use ANOVA for significance testing .

What methodologies are employed for in vivo pharmacological evaluation?

Q. In Vivo Experimental Design :

  • Animal models : Rodents (e.g., Wistar rats) for diuretic or CNS activity studies.
  • Dosage : Administer derivatives intraperitoneally (e.g., 10–50 mg/kg) with vehicle controls.
  • Endpoint analysis : Measure urine output (diuretics) or behavioral changes (CNS targets) .

How can structural diversity be achieved in derivative libraries?

Q. Advanced Synthetic Strategies :

  • Alkylation diversity : Use varied alkyl halides (e.g., benzyl bromide, propargyl chloride) to modify the thioether group.
  • Heterocyclic fusion : Attach triazole or indole moieties via click chemistry or condensation reactions .

What approaches assess selectivity and toxicity in preclinical studies?

Q. Toxicity Profiling :

  • Selectivity index (SI) : Ratio of IC₅₀ in non-cancer (NIH3T3) vs. cancer cells (e.g., SI > 10 indicates low toxicity).
  • Genotoxicity assays : Ames test for mutagenicity.
  • In vivo LD₅₀ : Determine acute toxicity in rodents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.